molecular formula C10H21NO2 B8766082 Ethyl 6-(Dimethylamino)Hexanoate CAS No. 2508-32-9

Ethyl 6-(Dimethylamino)Hexanoate

Cat. No.: B8766082
CAS No.: 2508-32-9
M. Wt: 187.28 g/mol
InChI Key: MLRLKCCSQCCSED-UHFFFAOYSA-N
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Description

Ethyl 6-(Dimethylamino)hexanoate is a synthetic organic compound featuring a hexanoate ester core substituted with a tertiary dimethylamino group. This structure is of significant interest in chemical and agricultural research, particularly due to its relation to compounds with known biological activity. Compounds with similar structures, such as Diethyl aminoethyl hexanoate (DA-6), have been extensively studied as effective plant growth regulators. Research indicates that these related molecules can significantly improve plant stress tolerance against drought and salinity by enhancing physiological functions like photosynthetic performance, osmotic adjustment, and oxidative defense . Another structurally related compound, dodecyl 6-(dimethylamino)hexanoate, has been investigated for its properties as a chemical permeation enhancer, showing a remarkable ability to increase the transdermal delivery of active pharmaceutical ingredients . These studies suggest that the 6-(dimethylamino)hexanoate moiety is a functional group worthy of further investigation. Researchers may explore this compound as a building block in organic synthesis, a reference standard in analytical chemistry, or a lead compound in the development of new agrochemicals and pharmaceutical agents. The product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions.

Properties

CAS No.

2508-32-9

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

ethyl 6-(dimethylamino)hexanoate

InChI

InChI=1S/C10H21NO2/c1-4-13-10(12)8-6-5-7-9-11(2)3/h4-9H2,1-3H3

InChI Key

MLRLKCCSQCCSED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCN(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Differences:

  • Synthesis: While this compound requires reductive methylation, other analogs are synthesized via nucleophilic substitution with ethyl 6-bromohexanoate .
  • Basicity: The dimethylamino group is more basic (pKa ~8–9) than diethylamino (pKa ~7–8) or morpholinyl (pKa ~5–6) groups, affecting solubility and reactivity in acidic environments .
  • Hydrophobicity: Bulkier substituents (e.g., diethylamino) increase logP, making compounds more lipophilic and suitable for non-polar applications like surfactants .

Ethyl Hexanoate with Non-Amino Substituents

These compounds highlight how functional group changes alter properties and uses:

Compound Substituent Key Properties Applications References
Ethyl hexanoate None (unmodified) - Neutral ester
- High volatility (bp ~167°C)
- Fruity odor
- Food flavoring (pineapple, apple)
- Perfumes
Ethyl 6-hydroxyhexanoate Hydroxyl (-OH) - Hydrophilic (logP ~0.5)
- Reactive in esterification/oxidation
- Polymer plasticizers
- Cosmetic emollients
Ethyl 6-chlorohexanoate Chloro (-Cl) - Electrophilic
- High reactivity in nucleophilic substitutions
- Agrochemical intermediates
- Dye synthesis

Key Differences:

  • Reactivity: Amino-substituted derivatives (e.g., dimethylamino) participate in amidation and transesterification, while chloro or hydroxy analogs are used in electrophilic reactions or polymerization .
  • Applications: Neutral esters like ethyl hexanoate dominate flavor industries, whereas amino-substituted variants are niche intermediates in specialty chemicals .

Sulfur-Containing Analogs

Ethyl 6-(3-(dimethylamino)propylthio)hexanoate (CAS 14794-32-2) incorporates a sulfur atom, increasing hydrophobicity (logP ~2.8) and enabling thiol-mediated biological interactions. This compound is used in agrochemicals and pharmaceuticals due to its dual amine and thioether functionalities .

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). Sodium hydride (NaH) is employed as a base to deprotonate dimethylamine, enhancing its nucleophilicity. The general reaction scheme is:

Ethyl 6-bromohexanoate+Me2NHNaH, DMFEthyl 6-(dimethylamino)hexanoate+HBr\text{Ethyl 6-bromohexanoate} + \text{Me}_2\text{NH} \xrightarrow{\text{NaH, DMF}} \text{this compound} + \text{HBr}

Key parameters include:

  • Temperature : 0–25°C to minimize ester hydrolysis.

  • Molar Ratios : A 1:1.2 ratio of ethyl 6-bromohexanoate to dimethylamine ensures complete substitution while avoiding dialkylation.

  • Solvent : DMF is preferred due to its high dielectric constant, which stabilizes ionic intermediates.

Yield Optimization

In optimized protocols, yields exceed 90% when reactions are conducted under anhydrous conditions with rigorous exclusion of moisture. For example, a 100% yield was reported in a related synthesis of ethyl 4-(benzyloxy)-3-(6-ethoxy-6-oxohexyloxy)benzoate using ethyl 6-bromohexanoate under similar conditions.

Alternative Pathways: Reductive Amination and Catalytic Methods

Reductive Amination of Ethyl 6-Oxohexanoate

While less common, reductive amination of ethyl 6-oxohexanoate with dimethylamine represents a viable alternative. This method employs reducing agents such as sodium cyanoborohydride (NaBH3_3CN) to facilitate imine formation and subsequent reduction:

Ethyl 6-oxohexanoate+Me2NHNaBH3CNEthyl 6-(dimethylamino)hexanoate\text{Ethyl 6-oxohexanoate} + \text{Me}2\text{NH} \xrightarrow{\text{NaBH}3\text{CN}} \text{this compound}

Challenges :

  • Low regioselectivity due to competing enamine formation.

  • Requires strict pH control (pH 6–7) to suppress side reactions.

Catalytic Amination Using Transition Metals

Recent patents describe the use of palladium catalysts for C–N bond formation. For instance, tetrabutyl titanate ([Ti(OBu)4_4]) has been utilized in esterification and amination reactions, achieving yields up to 93% in related compounds. However, this method remains underexplored for this compound.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the two primary methods:

Method Yield Reaction Time Cost Efficiency Scalability
Nucleophilic Substitution90–100%2–4 hoursHighExcellent
Reductive Amination60–75%6–8 hoursModerateLimited

Nucleophilic substitution outperforms reductive amination in yield and scalability, making it the industrial standard.

Purification and Characterization

Workup Procedures

Post-reaction workup involves:

  • Quenching : Addition of ice-cold water to neutralize excess base.

  • Extraction : Dichloromethane or ethyl acetate for organic-phase separation.

  • Distillation : Vacuum distillation (80–90°C at 15 mmHg) to isolate the product.

Analytical Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 4.12 (q, 2H, J=7.1 Hz, –COOCH2_2CH3_3), 2.21 (t, 2H, J=7.5 Hz, –N(CH3_3)2_2), 1.25 (t, 3H, J=7.1 Hz, –CH2_2CH3_3).

  • IR : 1735 cm1^{-1} (C=O stretch), 1170 cm1^{-1} (C–N stretch).

Industrial-Scale Production Considerations

Catalyst Recycling

Tetrabutyl titanate, used in analogous esterifications, can be recovered and reused for up to five cycles without significant activity loss . This reduces costs in large-scale operations.

Q & A

Basic Research Questions

Q. How can researchers optimize the esterification step in synthesizing Ethyl 6-(Dimethylamino)Hexanoate to improve yield and purity?

  • Methodological Answer : The esterification of 6-(dimethylamino)hexanoic acid with alcohols (e.g., dodecanol) can be optimized by adjusting reaction conditions such as catalyst loading (e.g., p-toluenesulfonic acid, PTSA), solvent selection (toluene for azeotropic water removal), and reaction time. For example, refluxing with a Dean-Stark trap for 24 hours ensures efficient water removal, improving esterification efficiency. Post-reaction purification via washing with saturated sodium carbonate enhances purity .

Q. What analytical techniques are most suitable for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H^1H NMR in DMSO-d6) confirms structural features like the dimethylamino group (δ ~2.01 ppm) and ester linkage (δ ~4.00 ppm). Gas Chromatography-Mass Spectrometry (GC-MS) with non-derivatized samples (Splash Key: splash10-01rl-9000000000) provides molecular weight and fragmentation patterns for identity verification .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer : In vitro assays include:

  • Antimicrobial activity : Disk diffusion or microdilution assays against bacterial/fungal strains.
  • Cytotoxicity : Cell viability assays (e.g., MTT) in cancer cell lines, noting IC50 values.
  • Neuroactivity : Behavioral studies in model organisms (e.g., hyperactivity in mice, as seen in structurally related tryptamine derivatives) .

Q. What methods are effective for quantifying this compound in complex matrices like fermented beverages?

  • Methodological Answer : Static Headspace Gas Chromatography-Ion Mobility Spectrometry (SH-GC-IMS) enables detection in beverages by targeting key volatile organic compounds (VOCs). Calibration curves using internal standards (e.g., 4-Methyl-2-pentanol) improve accuracy. For example, ethyl hexanoate in Baijiu was quantified with a detection limit of 0.05 mg/L .

Q. What storage conditions ensure the stability of this compound for long-term research use?

  • Methodological Answer : Store the compound at -20°C in airtight, light-protected containers. Stability assessments via periodic HPLC or GC-MS analyses confirm integrity over ≥2 years, as demonstrated for similar esters .

Advanced Research Questions

Q. How does this compound concentration influence methane production in anaerobic digestion systems, and how can researchers reconcile contradictory data?

  • Methodological Answer : Dose-dependent effects are observed:

Concentration (mg/L)Methane Yield (% Control)Inhibition/Enhancement
0.0578.2 ± 2.8+8.9% enhancement
1074.9 ± 6.8-1% inhibition
2020.2 ± 2.9-71.9% inhibition
To resolve contradictions, conduct time-resolved microbial community analysis (e.g., 16S rRNA sequencing) and metabolite profiling to identify threshold concentrations where metabolic shifts occur .

Q. What role does this compound play in microbial community dynamics during fermentation processes?

  • Methodological Answer : In Baijiu fermentation, ethyl hexanoate correlates with fungal genera like Monascus and Wickerhamomyces. Researchers can use metagenomic sequencing and metabolomics to map microbial-flavorant interactions. For instance, Lactobacillus abundance positively correlates with ethyl lactate production, suggesting competitive pathways for ester synthesis .

Q. How can structure-activity relationship (SAR) studies differentiate this compound from its structural analogs?

  • Methodological Answer : Compare hydrophobicity (logP), electronic properties (Hammett constants), and bioactivity:

  • Ethyl 6-(1-naphthyl)-6-oxohexanoate : Higher hydrophobicity enhances membrane permeability but reduces aqueous solubility.
  • 6-(Dimethylamino)hexanoic acid : Free carboxyl group increases reactivity in conjugation reactions.
    Computational modeling (e.g., DFT) and in vitro assays (e.g., receptor binding) validate SAR hypotheses .

Q. What advanced chromatographic techniques improve the detection of this compound in trace-level environmental samples?

  • Methodological Answer : Stir Bar Sorptive Extraction (SBSE) coupled with GC-Olfactometry (GC-O) enhances sensitivity for trace VOCs. For example, SBSE achieved a detection limit of 0.01 ng/L for ethyl hexanoate in bourbon, with flavor dilution (FD) factors up to 201 .

Q. How can researchers investigate the environmental fate and biodegradation pathways of this compound?

  • Methodological Answer : Use 14C^{14}C-labeled compounds in microcosm studies to track mineralization rates. LC-MS/MS identifies degradation intermediates (e.g., hexanoic acid derivatives). Anaerobic sludge assays (as in biogas studies) reveal microbial consortia responsible for ester hydrolysis .

Data Contradiction Analysis

  • Example : In anaerobic digestion, low ethyl hexanoate concentrations enhance methane production, while high doses inhibit it. To address this, researchers should:
    • Perform dose-response experiments with incremental concentrations (0.05–20 mg/L).
    • Monitor volatile fatty acid (VFA) accumulation, which may indicate microbial inhibition at high doses.
    • Use kinetic modeling (e.g., Monod equation) to predict inhibitory thresholds .

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